molecular formula C14H9BrF5NS B1376147 2-(3-Bromophenyl)-6-pentafluorosulfanyl-1H-indole CAS No. 1394319-31-3

2-(3-Bromophenyl)-6-pentafluorosulfanyl-1H-indole

Cat. No.: B1376147
CAS No.: 1394319-31-3
M. Wt: 398.19 g/mol
InChI Key: AKGSHDVWSAFHFQ-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-6-pentafluorosulfanyl-1H-indole (2-3BP6PFSI) is a small molecule with a unique chemical structure. It is composed of a phenyl ring, a bromine atom, and a pentafluorosulfanyl group. This molecule has been studied for its potential applications in the fields of synthetic chemistry, drug discovery, and biochemistry. In

Scientific Research Applications

Synthesis and Chemical Reactivity

  • A study by Li et al. (2016) developed an efficient synthetic approach toward 3-cyano-1H-indoles, including derivatives of 2-(3-Bromophenyl)-1H-indole. This novel protocol involved one-pot cascade reactions including an aldol-type condensation, a copper-catalyzed amination, and an intramolecular Michael addition, highlighting the compound's reactivity and potential in organic synthesis (Li, Zhang, Zhang, & Fan, 2016).

Preparation Methods

  • Wong et al. (2017) described a method for preparing 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole, which involves the use of 2-(2-Bromophenyl)-1H-indole. This indicates the utility of such compounds in creating complex chemical structures, useful in various research applications (Wong, Yuen, Choy, So, & Kwong, 2017).

Applications in Organic Chemistry

  • Research by Iakobson et al. (2013) explored the synthesis of pentafluorosulfanyl-containing indoles and oxindoles, utilizing compounds similar to 2-(3-Bromophenyl)-6-pentafluorosulfanyl-1H-indole. This demonstrates the compound's relevance in the creation of diverse organic molecules with potential applications in pharmaceuticals and materials science (Iakobson, Pošta, & Beier, 2013).

Catalysis and Industrial Application

  • Liu et al. (2018) synthesized polysubstituted 3-chalcogenated indoles, including derivatives of N-(2-bromophenyl)trifluoroacetamide, which shows the potential of this compound in catalysis and potential industrial applications due to its cost-effectiveness (Liu, Gou, Zhang, & Wu, 2018).

Structural and Molecular Studies

  • The synthesis and structure of a 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole compound were investigated by Zhang et al. (2016). This study exemplifies the use of 2-(3-Bromophenyl)-1H-indole derivatives in structural chemistry, contributing to a deeper understanding of molecular interactions (Zhang, Wang, Lu, Zhao, Lei, & Fang, 2016).

Properties

IUPAC Name

[2-(3-bromophenyl)-1H-indol-6-yl]-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrF5NS/c15-11-3-1-2-9(6-11)13-7-10-4-5-12(8-14(10)21-13)22(16,17,18,19)20/h1-8,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGSHDVWSAFHFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC3=C(N2)C=C(C=C3)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrF5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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